molecular formula C21H12O B1274024 3-Perylenecarboxaldehyde CAS No. 35438-63-2

3-Perylenecarboxaldehyde

Cat. No.: B1274024
CAS No.: 35438-63-2
M. Wt: 280.3 g/mol
InChI Key: IQZOCQOQNWTNOW-UHFFFAOYSA-N
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Description

3-Perylenecarboxaldehyde, also known as perylene-3-carbaldehyde, is an organic compound with the molecular formula C21H12O. It is a derivative of perylene, a polycyclic aromatic hydrocarbon, and features an aldehyde functional group at the third position of the perylene ring system. This compound is known for its fluorescent properties and is used in various scientific and industrial applications.

Scientific Research Applications

Mechanism of Action

Target of Action

3-Perylenecarboxaldehyde, also known as Perylene-3-carbaldehyde, is primarily used in spectroscopic studies of heterogeneous catalyst activity in crossed aldol reactions . It is a fluorescent compound that interacts with various catalysts, and its fluorescence spectra can be used to distinguish the products formed and to characterize the reaction rate .

Mode of Action

The compound interacts with its targets (catalysts) in a way that its fluorescence spectra changes as the reactions progress . This change in the emission spectrum is used to distinguish whether the reaction stops at the addition (alcohol) product, or forms both addition and condensation (olefin) products . This provides valuable initial information on catalyst activity.

Biochemical Pathways

The compound is involved in the crossed aldol reactions, a type of organic reaction . In these reactions, the compound’s fluorescence spectra are used to monitor the progress and outcomes of the reactions . The assignment of addition and condensation products is supported by thin layer chromatography, high performance liquid chromatography (HPLC), and HPLC-mass spectrometry data .

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored in an inert gas environment to avoid degradation .

Result of Action

The result of the compound’s action is the formation of addition and/or condensation products in the crossed aldol reactions . The type of products formed depends on the catalyst employed . For example, with the Cs (Zr,Mg)-SiO2 catalyst, both addition and condensation products are yielded, while MgO yields primarily addition products .

Action Environment

The compound should be stored in an inert gas environment to avoid degradation . It should also be protected from light and air . The compound’s action, efficacy, and stability can be influenced by these environmental factors .

Safety and Hazards

3-Perylenecarboxaldehyde should be handled in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes . The formation of dust and aerosols should be avoided .

Biochemical Analysis

Cellular Effects

The effects of 3-perylenecarboxaldehyde on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been used in studies to understand its impact on the hierarchical binding and chiral resolution of molecules within cells . This compound can alter the expression of certain genes and modulate metabolic pathways, thereby affecting the overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. The binding of this compound to enzymes or proteins can lead to changes in their conformation, thereby influencing their activity. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert conditions but can degrade when exposed to light and air . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated its potential to cause sustained changes in cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects. At higher doses, this compound can exhibit toxic effects, including skin and eye irritation . Threshold effects observed in these studies indicate that there is a dosage range within which the compound can be safely used for research purposes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells. It can participate in both anabolic and catabolic pathways, depending on the cellular context . The compound’s involvement in these pathways can affect metabolic flux and the levels of various metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for certain biomolecules.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function within the cell . For example, this compound may be directed to the mitochondria, endoplasmic reticulum, or other organelles, where it can participate in localized biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Perylenecarboxaldehyde can be synthesized from perylene through the Vilsmeier reaction. This involves the reaction of perylene with a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl3) and dimethylformamide (DMF). The reaction proceeds under controlled conditions to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Vilsmeier reaction remains a common laboratory method. Industrial-scale production would likely involve optimization of this reaction for higher yields and purity, along with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Perylenecarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

Comparison with Similar Compounds

    Perylene: The parent compound, lacking the aldehyde functional group.

    Perylene-3-carboxylic acid: The oxidized form of 3-perylenecarboxaldehyde.

    Perylene-3-methanol: The reduced form of this compound.

Uniqueness: this compound is unique due to its aldehyde functional group, which imparts distinct reactivity and fluorescence properties. This makes it particularly useful in applications requiring sensitive detection and analysis of molecular interactions .

Properties

IUPAC Name

perylene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12O/c22-12-14-10-11-19-17-8-2-5-13-4-1-7-16(20(13)17)18-9-3-6-15(14)21(18)19/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZOCQOQNWTNOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)C=O)C=CC=C5C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395203
Record name 3-Perylenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35438-63-2
Record name 3-Perylenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Perylenecarboxaldehyde
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Synthesis routes and methods I

Procedure details

About 22 grams N-methylformanilide is initially dissolved in 40 milliliters o-dichlorobenzene, the vessel containing the above solution partially immersed in a water bath (bath temperature less than 25° C) and 22 grams phosphorous oxychloride introduced into the flask by dropewise addition. About 20 grams of perylene is stirred into the above solution and the resulting mixture heated on a steam bath for twelve hours (temperature of contents of vessel 90°-95° C). The contents of the flask are thereafter poured into a second vessel containing 100 grams sodium acetate dissolved in 250 milliliters water. The organic liquid phase of the mixture is separated from the aqueous phase by steam distillation. Crude aldehyde is thereafter precipitated from aqueous solution and the solids recystalized from acetic acid and from benzene. The solids thus obtained are further extracted in a soxhlet extractor with 30-60 pet ether. The material remaining in the extraction thimble is 3-perylenecarboxaldehyde, mp 230° C; yield 9.5 grams.
Quantity
22 g
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reactant
Reaction Step One
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40 mL
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22 g
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20 g
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100 g
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250 mL
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Synthesis routes and methods II

Procedure details

A 3 L 3-neck flask fitted with overhead mechanical stirrer, thermometer, condenser, and N2 line was charged with perylene (Aldrich Chemical Co., Milwaukee, WI, 53201, 25 g, 99 mmol) and o-dichlorobenzene (500 mL). The liquid was warmed until all the large chunks of solid dissolved (80° ) and then cooled quickly to give finely divided crystals. After further cooling with a salt-ice bath to 5°, SnCl4 (Aldrich, 98%, 51.2 g, 0.897 mol, 23 mL), was added in one portion. No temperature change occurred. The pot temperature was kept below 5°, and 1,1-dichloromethylmethylether (Aldrich, 14.9 g, 0.13 mol, 11.7 mL) was added dropwise over 1 h. The resulting suspension was warmed slowly to 40° over 2 h and further stirred for 16 h. Considerable HCl gas evolution occurred during the warming and the early part of the reaction at 40°. The reaction mixture was then cooled to 10° and hydrolysed by careful addition of 1 L of cold H2O. After 4 h the layers were separated and the organic layer filtered, dried with anhydrous Na2SO4 (Mallinckrodt Co., 2nd and Mallinckrodt St., St. Louis, MO, 63147, 100 g) and filtered again. The clear yellow solution was passed through a 500 g plug of SiO2 using PhCH3 as the eluting solvent with 500 mL fractions. This chromatography separated unreacted perylene from the aldehyde and a more polar product. Fractions (5 L) containing the aldehyde were combined and the PhCH3 removed. The resulting oily solid was shaken with CH3OH (200 mL) and the orange-brown crystals which formed were collected by filtration to give after drying 23.2 g (83%) of 3-perylenecarbaldehyde mp 223°-233°, (C,H), (lit. mp 236°(darkens >230 °)), N. P. Buu-Hoi and C. T. Long, Recueil 75 1121 (1956).
Name
Quantity
0 (± 1) mol
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Reaction Step One
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25 g
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reactant
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500 mL
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SnCl4
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23 mL
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11.7 mL
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0 (± 1) mol
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1 L
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the applications of 3-Perylenecarboxaldehyde in studying chemical reactions?

A1: this compound serves as a valuable starting material for creating chemical probes used to investigate reaction mechanisms. For instance, a derivative of this compound, named NR-CHO (Nile Red-CHO), was synthesized by incorporating a reactive aldehyde group onto the this compound structure []. This novel compound acts as a fluorescent indicator for monitoring the progress of crossed aldol reactions. Specifically, NR-CHO exhibits distinct spectral shifts depending on whether the reaction yields an alcohol (addition product) or an olefin (condensation product) []. This property allows researchers to characterize catalyst activity and selectivity in these reactions.

Q2: How does the structure of this compound lend itself to forming complexes with metals?

A2: this compound can be reacted with amines to create imine ligands, which are capable of coordinating with metals like palladium. The imine nitrogen and a carbon atom within the perylene ring system can both bind to the metal center, forming a metallacycle []. The specific structure of the resulting complex (e.g., 5- vs. 6-membered metallacycle, syn vs. anti arrangement of ligands) influences its photophysical properties, such as fluorescence quantum yield [].

Q3: Can this compound be used in the development of light-activated drug delivery systems?

A3: Research suggests that derivatives of this compound could be promising building blocks for creating light-activated drug delivery systems. In one study, this compound was employed in a Passerini three-component reaction to synthesize a photoresponsive nanovector loaded with the antitumor agent chlorambucil []. This nanovector demonstrated the ability to release chlorambucil upon excitation with low-power near-infrared (NIR) light, highlighting its potential for targeted drug delivery with minimized tissue damage [].

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